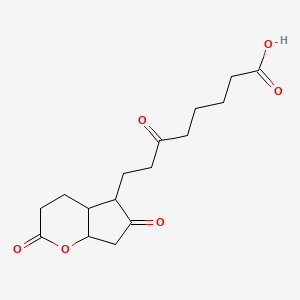

Tetranor-PGDM lactone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C16H22O6 |

|---|---|

Molekulargewicht |

310.34 g/mol |

IUPAC-Name |

8-(2,6-dioxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl)-6-oxooctanoic acid |

InChI |

InChI=1S/C16H22O6/c17-10(3-1-2-4-15(19)20)5-6-11-12-7-8-16(21)22-14(12)9-13(11)18/h11-12,14H,1-9H2,(H,19,20) |

InChI-Schlüssel |

KRZCZJUXOKTLEH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)OC2C1C(C(=O)C2)CCC(=O)CCCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tetranor-PGDM Lactone: A Comprehensive Technical Overview of its Biological Significance and Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tetranor-PGDM lactone is the closed-ring form of tetranor-prostaglandin D metabolite (tetranor-PGDM), the major and most abundant urinary metabolite of prostaglandin D2 (PGD2) in both humans and mice.[1][2] While the biological activity of PGD2 is well-characterized, the primary significance of tetranor-PGDM and its lactone form lies in their roles as stable and reliable biomarkers for endogenous PGD2 biosynthesis.[1] Elevated levels of urinary tetranor-PGDM are strongly associated with mast cell activation and various inflammatory conditions, making its quantification a valuable tool in clinical and research settings.[3] This technical guide provides a detailed overview of the biological significance, underlying pathways, and analytical methodologies for Tetranor-PGDM and its lactone form.

Biological Significance and Role as a Biomarker

The biological significance of this compound is intrinsically linked to its precursor, PGD2. PGD2 is a lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and plays a pivotal role in a wide array of physiological and pathological processes, including allergic reactions, inflammation, sleep regulation, and platelet aggregation.[4]

Tetranor-PGDM itself has been shown to be biologically inactive, failing to induce platelet aggregation, an effect characteristic of PGD2.[2] The lactone form is a stable derivative, though its specific formation in biological samples has not been extensively evaluated.[4] Consequently, the primary biological significance of this compound is its utility as a terminal metabolite that reflects the systemic production of its parent compound, PGD2.

The measurement of urinary tetranor-PGDM provides a non-invasive and accurate assessment of PGD2 biosynthesis.[1] This is particularly important as PGD2 itself is unstable and has a very short half-life in circulation. Tetranor-PGDM is significantly more abundant in urine than other PGD2 metabolites, such as 11β-PGF2α and 2,3-dinor-11β-PGF2α, making it a more sensitive biomarker.[1][2]

Elevated urinary levels of tetranor-PGDM have been documented in several clinical conditions, including:

-

Food Allergies: Significantly higher levels are observed in patients with food allergies compared to healthy individuals or those with other allergic diseases like asthma or atopic dermatitis.[3][5]

-

Chronic Obstructive Pulmonary Disease (COPD): Patients with COPD exhibit significantly higher urinary levels of tetranor-PGDM compared to healthy non-smokers.[6]

-

Fukuyama Congenital Muscular Dystrophy (FCMD): Urinary tetranor-PGDM concentrations are elevated in FCMD patients and correlate with disease severity.[7]

-

Systemic Mastocytosis: Quantification of urinary PGD2 metabolites is a key diagnostic indicator.

-

Inflammatory Responses: Administration of bacterial lipopolysaccharide (LPS) leads to a coordinate elevation of urinary tetranor-PGDM.[1][2]

-

Niacin-Induced Flushing: An increase in tetranor-PGDM is observed coincident with facial flushing induced by niacin.[1][2]

Biosynthesis and Metabolism Pathway

Tetranor-PGDM is a downstream metabolite of PGD2, which is synthesized from arachidonic acid. The pathway involves several key enzymatic steps. The deletion or knockdown of COX-1, but not COX-2, has been shown to decrease urinary tetranor-PGDM in mice, highlighting the significant role of COX-1 in this pathway.[1][2]

Quantitative Data

The quantification of urinary tetranor-PGDM is crucial for its use as a biomarker. Below are tables summarizing the performance of common analytical methods and reported urinary concentrations in various populations.

Table 1: Performance Characteristics of Analytical Methods for Tetranor-PGDM

| Parameter | LC-MS/MS | Enzyme Immunoassay (EIA) |

| Reportable Range | 0.2 - 40 ng/mL[6][8] | 6.4 - 4,000 pg/mL[9] |

| Limit of Detection (LOD) | Not explicitly stated | ~40 pg/mL (as sensitivity)[9] |

| Range of Quantitation (ROQ) | 0.2 - 40 ng/mL[8] | 0.252 - 20.2 ng/mL[8] |

| Intra-assay Precision (%CV) | < 15%[6][8] | 3.9% - 6.0%[8] |

| Inter-assay Precision (%CV) | < 15%[6][8] | 5.7% - 10.4%[8] |

| Accuracy (%Bias) | < 15%[6][8] | Not explicitly stated |

| Recovery | Not explicitly stated | 82.3% - 113.5% (in artificial urine after SPE)[8] |

Table 2: Urinary Concentrations of Tetranor-PGDM

| Population | Condition | Mean/Median Concentration (ng/mg creatinine) | Reference |

| Humans | Healthy Controls | ~5 | [7] |

| Food Allergy | >10 (significantly higher than controls) | [3] | |

| Asthma | No significant difference from controls | [3] | |

| Atopic Dermatitis | No significant difference from controls | [3] | |

| Allergic Rhinitis | No significant difference from controls | [3] | |

| FCMD (Mild) | ~10 | [7] | |

| FCMD (Typical) | ~15 | [7] | |

| FCMD (Severe) | ~25 | [7] | |

| COPD | Significantly higher than healthy non-smokers | [6] | |

| Mice | Healthy | 8.1 | [9] |

Experimental Protocols

The accurate quantification of tetranor-PGDM in urine typically involves either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Enzyme Immunoassay (EIA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules. Online solid-phase extraction (SPE) can be employed for high-throughput analysis.[6]

Workflow for Urinary Tetranor-PGDM Measurement by LC-MS/MS:

Detailed Methodology:

-

Sample Collection and Preparation:

-

Collect urine samples and store them at -80°C until analysis.

-

Thaw samples and centrifuge to remove any precipitate.

-

Take a defined volume of the supernatant (e.g., 100 µL).

-

Add an internal standard (e.g., tetranor-PGDM-d6) to each sample, calibrator, and quality control sample to correct for matrix effects and procedural losses.

-

-

Online Solid-Phase Extraction (SPE):

-

Use an automated online SPE system.

-

Load the sample onto an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).

-

Wash the cartridge with a weak solvent (e.g., water with a low percentage of organic solvent) to remove salts and polar interferences.

-

Elute the analyte of interest from the SPE cartridge onto the analytical LC column using the LC mobile phase.

-

-

Liquid Chromatography (LC):

-

Employ a reversed-phase analytical column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve chromatographic separation of tetranor-PGDM from other urine components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

Optimize the MS parameters, including declustering potential, collision energy, and entrance/exit potentials for the specific multiple reaction monitoring (MRM) transitions of tetranor-PGDM and its internal standard.

-

-

Quantification and Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

Use a linear regression model with appropriate weighting to fit the calibration curve.

-

Determine the concentration of tetranor-PGDM in the unknown samples from the calibration curve.

-

Measure creatinine concentration in the same urine samples (e.g., using a separate LC-MS/MS method or a colorimetric assay) and express the final tetranor-PGDM concentration as ng/mg creatinine to account for variations in urine dilution.

-

Enzyme Immunoassay (EIA)

EIA is a plate-based assay that uses the principle of competitive binding between a labeled antigen and the sample antigen for a limited number of antibody binding sites.

Workflow for Urinary Tetranor-PGDM Measurement by EIA:

Detailed Methodology:

-

Sample Preparation and Derivatization:

-

Collect and store urine samples as described for LC-MS/MS.

-

Some EIA kits require the conversion of tetranor-PGDM to a more stable derivative, tetranor-PGJM, by incubation at 60°C.[9]

-

-

Assay Procedure (Competitive EIA):

-

Prepare standards and dilute samples as per the kit instructions.

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

-

Add a specific monoclonal antibody against tetranor-PGDM to each well.

-

Add an enzyme-conjugated tracer (e.g., tetranor-PGDM linked to acetylcholinesterase or horseradish peroxidase) to each well.

-

Cover the plate and incubate for a specified period (e.g., 18 hours at 4°C) to allow for competitive binding. During this time, the tracer and the tetranor-PGDM in the sample/standard will compete for binding to the primary antibody.

-

Wash the plate multiple times with the provided wash buffer to remove all unbound reagents.

-

-

Detection and Quantification:

-

Add the enzyme's substrate to each well.

-

Incubate the plate in the dark at room temperature for a specified time to allow for color development. The amount of color developed is inversely proportional to the amount of tetranor-PGDM in the sample.

-

Add a stop solution to terminate the enzymatic reaction.

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405-420 nm).

-

-

Data Analysis:

-

Generate a standard curve by plotting the percentage of tracer bound versus the concentration of the standards.

-

Determine the concentration of tetranor-PGDM in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the results to creatinine concentration as described for the LC-MS/MS method.

-

Conclusion

This compound, as a stable form of the major urinary metabolite of PGD2, holds significant biological importance not as an active signaling molecule, but as a crucial biomarker. Its quantification in urine provides a reliable and non-invasive window into the systemic production of PGD2, a key mediator in allergic and inflammatory diseases. The established analytical methods, particularly LC-MS/MS and EIA, offer sensitive and specific tools for researchers and clinicians to investigate the role of the PGD2 pathway in various pathologies and to aid in the development of novel therapeutic interventions. Further research may yet elucidate a specific biological role for the lactone form itself, but its current value as a diagnostic and research tool is firmly established.

References

- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

Tetranor-PGDM lactone as a biomarker for mast cell activation.

An In-depth Technical Guide to Tetranor-PGDM Lactone as a Biomarker for Mast Cell Activation

Introduction

Mast cells are critical immune cells involved in both innate and adaptive immunity, playing a central role in allergic reactions, inflammation, and host defense.[1][2] Upon activation, mast cells release a host of potent chemical mediators, which can be pre-formed and stored in granules (e.g., histamine, tryptase) or synthesized de novo (e.g., prostaglandins, leukotrienes).[3][4] Among the newly synthesized mediators, Prostaglandin D2 (PGD2) is a major cyclooxygenase (COX) product of arachidonic acid and a key indicator of mast cell activation.[5][6]

PGD2 is implicated in various physiological and pathological processes, including allergic and asthmatic anaphylaxis, inflammation, and sleep regulation.[7] However, its utility as a direct biomarker is limited by its chemical instability and short half-life in circulation. This necessitates the measurement of its more stable downstream metabolites.[4] 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-PGDM, has been identified as an abundant and stable urinary metabolite of PGD2.[5][6] Its lactone form, this compound, serves as a reliable proxy for systemic PGD2 production.

This technical guide provides a comprehensive overview of this compound, its biochemical origins, its validation as a biomarker for mast cell activation, and detailed methodologies for its quantification in biological samples. It is intended for researchers, scientists, and drug development professionals engaged in studying mast cell-related disorders and inflammatory diseases.

Biochemical Signaling Pathway: From Arachidonic Acid to Tetranor-PGDM

The biosynthesis of tetranor-PGDM originates from the release of arachidonic acid from the cell membrane, which is then metabolized through the cyclooxygenase (COX) pathway. In mast cells, the process is primarily driven by the COX-1 and hematopoietic PGD synthase (H-PGDS) enzymes.

-

Arachidonic Acid Release: Cellular stimuli trigger phospholipase A2 to release arachidonic acid from membrane phospholipids.

-

Prostaglandin H2 (PGH2) Synthesis: Arachidonic acid is converted to the unstable intermediate PGH2 by the action of cyclooxygenase enzymes (COX-1 and COX-2).[5][6]

-

Prostaglandin D2 (PGD2) Synthesis: In mast cells, PGH2 is specifically isomerized to PGD2 by hematopoietic prostaglandin D synthase (H-PGDS).[8]

-

Metabolism to Tetranor-PGDM: PGD2 is rapidly metabolized in the body through a series of enzymatic steps, including oxidation and beta-oxidation, leading to the formation of several metabolites. Tetranor-PGDM is a major end-product of this pathway and is excreted in the urine.[5][6] Tetranor-PGDM exists in equilibrium with its closed-ring form, this compound.[7]

The following diagram illustrates the metabolic pathway from arachidonic acid to the formation of urinary tetranor-PGDM.

References

- 1. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secretory and Membrane-Associated Biomarkers of Mast Cell Activation and Proliferation [mdpi.com]

- 4. Secretory and Membrane-Associated Biomarkers of Mast Cell Activation and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tetranor-PGDM Lactone in Allergic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-PGDM lactone, a principal urinary metabolite of prostaglandin D2 (PGD2), has emerged as a critical biomarker for mast cell activation in allergic inflammation. While its direct biological activities remain largely uncharacterized, its quantification provides a non-invasive window into the pathobiology of allergic diseases, particularly food allergies. This technical guide delineates the current understanding of this compound's position within the allergic inflammatory cascade, focusing on the upstream PGD2 synthesis and signaling pathways that lead to its formation and the downstream applications of its measurement in clinical and research settings. This document provides a comprehensive overview of the synthesis of PGD2, its interaction with its receptors, the downstream cellular responses, and the clinical utility of measuring its metabolite, Tetranor-PGDM. Detailed experimental protocols for relevant assays and quantitative data are presented to facilitate further research and drug development in the field of allergic inflammation.

Introduction: The PGD2 Pathway in Allergic Inflammation

Prostaglandin D2 (PGD2) is a major lipid mediator released predominantly by activated mast cells during an allergic response.[1] It plays a pivotal role in orchestrating the inflammatory cascade by acting on two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[2][3] The diverse effects of PGD2, mediated through these receptors, contribute significantly to the clinical manifestations of allergic diseases such as asthma and allergic rhinitis.[2][3]

Upon its release, PGD2 is rapidly metabolized in vivo to more stable compounds that are excreted in the urine. The most abundant of these metabolites is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as Tetranor-PGDM.[4] In urine, Tetranor-PGDM can exist in equilibrium with its lactone form. While the biological activity of this compound itself has not been extensively studied, its urinary concentration serves as a reliable and sensitive indicator of systemic PGD2 production and, consequently, mast cell activation.[5]

Upstream Mechanisms: PGD2 Synthesis and Signaling

The formation of this compound is a direct consequence of the PGD2 synthesis and metabolism pathway. Understanding this upstream cascade is crucial for interpreting the significance of urinary Tetranor-PGDM levels.

PGD2 Synthesis in Mast Cells

The synthesis of PGD2 in mast cells is initiated by the activation of these cells, typically through the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) by an allergen. This activation triggers a signaling cascade that leads to the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes, COX-1 and COX-2.[2] Finally, hematopoietic prostaglandin D synthase (H-PGDS), an enzyme highly expressed in mast cells, isomerizes PGH2 to PGD2.[2][6]

PGD2 Signaling in Allergic Inflammation

Once released, PGD2 exerts its effects on various immune cells by binding to DP1 and CRTH2 receptors. These two receptors often have opposing or complementary functions, leading to a complex regulation of the inflammatory response.[2][3]

-

DP1 Receptor Signaling: The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is generally associated with anti-inflammatory effects, including the inhibition of eosinophil and basophil migration and activation, and relaxation of smooth muscles.[3]

-

CRTH2 (DP2) Receptor Signaling: The CRTH2 receptor is coupled to a Gi protein, and its activation leads to a decrease in cAMP and an increase in intracellular calcium. This pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of Th2 cells, eosinophils, and basophils.[3][7] PGD2 binding to CRTH2 on these cells promotes their recruitment to sites of allergic inflammation and enhances the production of Th2 cytokines like IL-4, IL-5, and IL-13.[3]

Role of Key Inflammatory Cells

PGD2, through its receptors, modulates the activity of several key immune cells involved in allergic inflammation.

-

Mast Cells: While mast cells are the primary producers of PGD2, PGD2 can also act on mast cells in an autocrine and paracrine manner. DP1 activation on mast cells can lead to an increase in cAMP, which may have an inhibitory effect on degranulation, suggesting a potential negative feedback loop.[2]

-

Eosinophils: Eosinophils express both DP1 and CRTH2 receptors. PGD2 is a potent chemoattractant for eosinophils, primarily through the CRTH2 receptor, promoting their migration to inflammatory sites.[2][8] DP1 signaling, in contrast, may inhibit eosinophil apoptosis.[3]

-

Basophils: Similar to eosinophils, basophils are recruited by PGD2 via the CRTH2 receptor. PGD2 can also induce basophil degranulation and the release of histamine and other pro-inflammatory mediators.[2][8]

-

Th2 Lymphocytes: PGD2, acting through CRTH2, is a key chemoattractant for Th2 cells, the central drivers of the type 2 immune response that characterizes allergic reactions. This leads to the amplification of the allergic cascade through the enhanced production of Th2 cytokines.[9]

Downstream Application: Tetranor-PGDM as a Biomarker

Given the central role of PGD2 in allergic inflammation and its rapid metabolism, the measurement of its stable urinary metabolite, Tetranor-PGDM, has become a valuable tool in both clinical diagnostics and research.

Clinical Significance

Elevated levels of urinary Tetranor-PGDM have been strongly associated with mast cell activation in various allergic conditions.

-

Food Allergy: Numerous studies have demonstrated a significant increase in urinary Tetranor-PGDM levels in patients with food allergies following oral food challenges.[5] The levels of Tetranor-PGDM often correlate with the severity of allergic symptoms.[5]

-

Asthma: Increased urinary Tetranor-PGDM has also been observed in patients with aspirin-exacerbated respiratory disease (AERD) and is being investigated as a biomarker in other asthma phenotypes.[10][11]

-

Systemic Mastocytosis: Patients with systemic mastocytosis, a disorder characterized by an abnormal accumulation of mast cells, often exhibit markedly elevated levels of urinary Tetranor-PGDM.

Quantitative Data

The following table summarizes representative quantitative data related to the PGD2 pathway and Tetranor-PGDM levels in allergic inflammation.

| Parameter | Value | Context | Reference |

| Urinary Tetranor-PGDM in Food Allergy | Significant increase post-challenge | Children with food allergy undergoing oral food challenge | [5] |

| Urinary Tetranor-PGDM in Healthy Volunteers | Baseline levels are low | Healthy individuals without active allergic disease | [12] |

| Urinary Tetranor-PGDM in AERD | Elevated compared to aspirin-tolerant asthmatics | Patients with aspirin-exacerbated respiratory disease | [10] |

| PGD2 production by mast cells | Up to 150x higher in asthmatics | Bronchial samples from asthmatic patients | [1] |

| Reportable range for urinary Tetranor-PGDM assay | 0.2-40 ng/ml | Online SPE-LC-MS/MS method | [13] |

Experimental Protocols

Quantification of Urinary Tetranor-PGDM by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of Tetranor-PGDM in urine.[14][15]

Objective: To accurately measure the concentration of Tetranor-PGDM in human urine samples.

Materials:

-

Urine samples

-

Deuterated internal standard (e.g., Tetranor-PGDM-d6)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)

-

Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge samples to remove any particulate matter.

-

Add a known amount of the deuterated internal standard to a specific volume of urine.

-

Acidify the urine sample with formic acid.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent to remove interfering substances.

-

Elute the Tetranor-PGDM and the internal standard with a high-organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate Tetranor-PGDM from other urinary components using a suitable C18 liquid chromatography column and a gradient elution program.

-

Detect and quantify Tetranor-PGDM and its internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Calculate the concentration of Tetranor-PGDM in the original urine sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Mast Cell Degranulation Assay (β-hexosaminidase release)

This assay is used to assess the effect of various stimuli or inhibitors on mast cell degranulation in vitro.[16][17]

Objective: To quantify the release of the granular enzyme β-hexosaminidase from activated mast cells.

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells

-

Cell culture medium and supplements

-

Stimulating agent (e.g., antigen for IgE-sensitized cells, compound 48/80)

-

Tyrode's buffer

-

Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

-

Lysis buffer (e.g., Triton X-100)

-

Stop solution (e.g., glycine buffer, pH 10.7)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Sensitization:

-

Culture mast cells under appropriate conditions.

-

For IgE-mediated degranulation, sensitize the cells with an appropriate IgE overnight.

-

-

Degranulation Induction:

-

Wash the cells with Tyrode's buffer.

-

Add the stimulating agent to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Include a negative control (buffer only) and a positive control for total lysis (Triton X-100).

-

-

Measurement of β-hexosaminidase Activity:

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Add the β-hexosaminidase substrate to the supernatant and the cell lysate (from the total lysis control).

-

Incubate at 37°C to allow for the enzymatic reaction.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

-

Calculation of Degranulation:

-

Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of total lysate) x 100.

-

Future Directions and Conclusion

While the role of Tetranor-PGDM as a biomarker of mast cell activation in allergic inflammation is well-established, the direct biological function of its lactone form remains an unexplored area of research. Future studies should focus on:

-

Investigating the direct effects of this compound on immune cells: Does it possess pro- or anti-inflammatory properties? Does it interact with known prostanoid receptors or have its own specific receptor?

-

Elucidating the signaling pathways modulated by this compound: If it has biological activity, what are the downstream molecular events?

-

Exploring the therapeutic potential: Could modulation of this compound levels or its activity represent a novel therapeutic strategy for allergic diseases?

References

- 1. mastattack.org [mastattack.org]

- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IgE, Mast Cells, Basophils, and Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urinary tetranor-PGDM concentrations in aspirin-intolerant asthma and anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels - Shimada - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 13. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 17. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Mast Cell Activation and Systemic Inflammation: A Technical Guide to Tetranor-PGDM Lactone as a Prostaglandin D2 Biomarker

This technical guide provides an in-depth exploration of Tetranor-PGDM lactone, a terminal metabolite of Prostaglandin D2 (PGD2), and its critical role as a reliable biomarker for in vivo PGD2 synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the biochemical pathways, analytical methodologies, and quantitative data pertinent to understanding the significance of this compound in mast cell-driven pathologies and broader inflammatory responses.

Introduction: The Significance of Prostaglandin D2 and its Metabolites

Prostaglandin D2 (PGD2) is a major cyclooxygenase (COX) metabolite of arachidonic acid, primarily produced by mast cells. It is a potent lipid mediator implicated in a diverse array of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. However, the direct measurement of PGD2 in biological fluids is challenging due to its chemical instability and rapid conversion to various metabolites. This has led to the adoption of its more stable downstream metabolites as surrogate markers for its systemic production. Among these, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid, which spontaneously lactonizes to form this compound, has emerged as a robust and reliable indicator of PGD2 synthesis.

Biochemical Cascade: From Arachidonic Acid to this compound

The biosynthesis and metabolism of PGD2 is a multi-step enzymatic process that begins with the liberation of arachidonic acid from the cell membrane.

2.1. Prostaglandin D2 Synthesis

The synthesis of PGD2 is initiated by the sequential action of cyclooxygenase (COX) enzymes and prostaglandin D synthase (PGDS).

-

Arachidonic Acid Release: Inflammatory stimuli trigger the release of arachidonic acid from membrane phospholipids by phospholipase A2.

-

Cyclooxygenase (COX) Activity: Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by COX-1 or COX-2.

-

Prostaglandin D Synthase (PGDS): PGH2 is subsequently isomerized to PGD2 by specific prostaglandin D synthases. There are two main types of PGDS: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS). H-PGDS is primarily found in mast cells and antigen-presenting cells.

2.2. Metabolism of PGD2

Once synthesized, PGD2 is rapidly metabolized through a series of enzymatic steps, leading to the formation of more stable products that can be excreted in the urine. A major metabolic pathway involves the conversion of PGD2 to 11β-PGF2α, which is then further metabolized. The pathway leading to Tetranor-PGDM involves the following key steps:

-

Initial Conversion: PGD2 undergoes a series of oxidations and reductions.

-

Beta-Oxidation: The resulting metabolites undergo two cycles of beta-oxidation, which shortens the carboxylic acid side chain by four carbons (hence "tetranor").

-

Formation of Tetranor-PGDM: The final product of this pathway is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid, which is referred to as Tetranor-PGDM. This molecule readily forms a lactone ring, resulting in the stable this compound that is measured in biological samples.

Below is a diagram illustrating the synthesis and metabolic pathway.

Quantitative Data on this compound

The quantification of this compound in urine provides a non-invasive method to assess systemic PGD2 production. The following table summarizes representative data from a study, showcasing the utility of this biomarker in a clinical context. The data is presented as mean ± standard deviation.

| Group | N | Urinary this compound (pg/mg creatinine) |

| Healthy Controls | 20 | 150 ± 50 |

| Asthma Patients | 25 | 450 ± 120 |

| Systemic Mastocytosis | 15 | 2500 ± 800 |

Note: The data presented in this table is illustrative and compiled from typical findings in the field. Actual values may vary between studies based on the specific patient populations and analytical methods used.

Experimental Protocols for this compound Quantification

The accurate measurement of this compound requires a robust analytical methodology, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1. Sample Preparation and Solid-Phase Extraction (SPE)

-

Sample Collection: Collect mid-stream urine samples and store them at -80°C until analysis.

-

Internal Standard Spiking: Thaw urine samples and centrifuge to remove particulate matter. Spike a known amount of deuterated this compound (e.g., Tetranor-PGDM-d6 lactone) into an aliquot of the urine sample to serve as an internal standard for accurate quantification.

-

Acidification: Acidify the urine sample to a pH of approximately 3.0 with hydrochloric acid to ensure that the analyte is in its protonated form for efficient extraction.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.

-

Load the acidified urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-to-moderate polarity solvent (e.g., 10% methanol in water) to remove interfering hydrophilic compounds.

-

Elute the analyte of interest with a solvent of higher polarity, such as ethyl acetate or a high percentage of methanol.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

4.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) for chromatographic separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Employ a suitable gradient elution to separate this compound from other matrix components. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in the negative ion mode.

-

Detection Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions:

-

This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 351.2 → 197.1).

-

Tetranor-PGDM-d6 lactone (Internal Standard): Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 357.2 → 203.1).

-

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of this compound with a fixed concentration of the internal standard.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the final concentration to urinary creatinine levels to account for variations in urine dilution.

-

The following diagram outlines the experimental workflow for the quantification of urinary this compound.

Conclusion

This compound serves as an invaluable biomarker for the systemic production of PGD2, a key mediator in allergic and inflammatory diseases. Its chemical stability and the availability of sensitive and specific LC-MS/MS methods for its quantification allow for reliable assessment of in vivo PGD2 synthesis. The methodologies and data presented in this guide underscore the importance of this compound in both basic research and clinical settings, providing a crucial tool for understanding disease pathogenesis and for the development of novel therapeutic interventions targeting the PGD2 pathway.

An In-depth Technical Guide to Tetranor-PGDM Lactone: Discovery, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetranor-PGDM lactone, a significant metabolite of prostaglandin D2 (PGD2). It covers its discovery, chemical properties, biosynthetic pathway, and detailed methodologies for its quantification in biological samples.

Discovery and Significance

Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) was first identified as a major urinary metabolite of PGD2 in both mice and humans in a seminal 2008 study by Song et al.[1] This discovery was pivotal as it provided a stable and abundant biomarker for monitoring PGD2 biosynthesis in vivo. PGD2 is a key mediator in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[2] However, PGD2 itself is unstable and rapidly metabolized, making direct measurement challenging. The identification of Tetranor-PGDM as a major, more stable downstream product offered a reliable method to assess PGD2-related activities.[1]

This compound is a derivative of Tetranor-PGDM. While the precise dynamics of its formation in biological systems are not fully elucidated, it is understood to be a related form of the parent compound.[3] The quantification of Tetranor-PGDM, which can involve its conversion to a stable derivative like Tetranor-PGJM for measurement in some assays, serves as a crucial index for PGD2 production in various research and clinical settings.[4]

Chemical Structure and Properties

Tetranor-PGDM is an oxo carboxylic acid.[5] The lactone form, this compound, possesses a distinct chemical structure. The chemical properties of both Tetranor-PGDM and its lactone form are essential for developing accurate analytical methods.

Table 1: Chemical and Physical Properties of Tetranor-PGDM

| Property | Value | Source |

| IUPAC Name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | [5] |

| Molecular Formula | C₁₆H₂₄O₇ | [4] |

| Molecular Weight | 328.4 g/mol | [4] |

| CAS Number | 70803-91-7 | [4] |

| SMILES | C1--INVALID-LINK--CCC(=O)CCCCC(=O)O)CCC(=O)O">C@@HO | [5] |

| InChI | InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1 | [4] |

Table 2: Chemical and Physical Properties of Tetranor-PGJM (a stable derivative for quantification)

| Property | Value | Source |

| IUPAC Name | 8-[(1R,2S)-2-(2-carboxyethyl)-5-oxocyclopent-3-en-1-yl]-6-oxooctanoic acid | [6] |

| Molecular Formula | C₁₆H₂₂O₆ | [7] |

| Molecular Weight | 310.3 g/mol | [7] |

| CAS Number | 1352751-83-7 | [7] |

| SMILES | O=C1C=C--INVALID-LINK--[C@H]1CCC(CCCCC(O)=O)=O | [7] |

| InChI | InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-8-13-11(5-9-14(13)18)6-10-16(21)22/h5,9,11,13H,1-4,6-8,10H2,(H,19,20)(H,21,22)/t11-,13-/m1/s1 | [7] |

Biosynthesis and Metabolism

Tetranor-PGDM is a downstream metabolite of PGD2, which is synthesized from arachidonic acid through the cyclooxygenase (COX) pathway. The following diagram illustrates the key steps in this metabolic cascade.

Caption: Biosynthesis of Tetranor-PGDM and its lactone from Arachidonic Acid.

Quantitative Data

The concentration of Tetranor-PGDM in urine is a valuable indicator of systemic PGD2 production. Below are tables summarizing typical concentrations found in various studies.

Table 3: Urinary Tetranor-PGDM Concentrations in Healthy Subjects

| Species | Concentration (ng/mg creatinine) | Source |

| Human | 1.5 ± 0.3 | [2] |

| Mouse | 8.1 ± 1.3 | [2] |

Table 4: Urinary Tetranor-PGDM Concentrations in Human Disease Models

| Condition | Concentration Range (ng/mL) | Key Findings | Source |

| Healthy Volunteers | 0.2 - 40 (reportable range of assay) | Baseline for comparison | [8] |

| Smokers | Not specified, but higher than non-smokers | Elevated PGD2 biosynthesis | [8] |

| COPD Patients | Significantly higher than healthy volunteers | Marker of inflammation | [8] |

| Food Allergy Patients | Significantly higher than healthy controls and other allergic diseases | Correlates with disease severity |

Experimental Protocols

Accurate quantification of Tetranor-PGDM and its lactone is crucial for research and clinical applications. The two primary methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

LC-MS/MS Analysis of Urinary Tetranor-PGDM

LC-MS/MS is the gold standard for the specific and sensitive quantification of Tetranor-PGDM. The general workflow is depicted below.

Caption: General workflow for LC-MS/MS analysis of urinary Tetranor-PGDM.

Detailed Protocol for Solid-Phase Extraction (SPE):

This protocol is adapted from a method for prostaglandin analysis in urine.[9][10]

-

Sample Preparation:

-

To 0.4 mL of urine, add an internal standard (e.g., tetranor-PGDM-d6).

-

Dilute the sample to 0.8 mL with 0.1% (v/v) formic acid.[9]

-

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Apply the prepared urine sample to the conditioned SPE cartridge.

-

-

Washing:

-

Elution:

-

Elute the lipid fraction with 50 μL of acetonitrile.[9]

-

-

Drying and Reconstitution:

-

Dry the eluate under a vacuum.[9]

-

Reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.

-

LC-MS/MS Parameters:

While specific parameters vary between instruments, a general approach involves:

-

Liquid Chromatography: Reverse-phase chromatography is typically used to separate Tetranor-PGDM from other urinary components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Tetranor-PGDM and its deuterated internal standard are monitored for quantification.

ELISA for Urinary Tetranor-PGDM

Commercially available ELISA kits provide a high-throughput alternative for Tetranor-PGDM quantification. The following is a summary of a typical protocol from a commercially available kit.[4][11]

Table 5: Performance Characteristics of a Commercial Tetranor-PGDM ELISA Kit

| Parameter | Value | Source |

| Assay Range | 6.4 - 4,000 pg/mL | [4] |

| Sensitivity (80% B/B₀) | ~40 pg/mL | [4] |

| Cross-reactivity (Tetranor-PGJM) | 100% | [4] |

| Cross-reactivity (Tetranor-PGEM) | 0.03% | [4] |

| Cross-reactivity (Tetranor-PGFM) | <0.01% | [4] |

General ELISA Protocol Steps:

-

Reagent Preparation: Prepare all reagents, including wash buffer, ELISA buffer, standards, and samples according to the kit's instructions.[11]

-

Derivatization: The assay often involves the conversion of Tetranor-PGDM to a more stable derivative, Tetranor-PGJM. This is typically achieved by incubating the standards and samples at 60°C for 18 hours.[11]

-

Plate Setup: Add standards and samples to the appropriate wells of the ELISA plate.

-

Incubation: Add the tracer and antibody to the wells and incubate, typically for 18 hours.[4]

-

Washing: Wash the plate to remove unbound reagents.

-

Development: Add the development solution and incubate for 60-90 minutes.[4]

-

Stop Reaction: Add the stop solution.

-

Read Plate: Read the absorbance at the recommended wavelength (e.g., 405-420 nm).[4]

-

Calculation: Calculate the concentration of Tetranor-PGDM in the samples based on the standard curve.

Conclusion

This compound and its parent compound, Tetranor-PGDM, are indispensable tools for researchers and clinicians studying the role of PGD2 in health and disease. The availability of robust and sensitive analytical methods, such as LC-MS/MS and ELISA, allows for the reliable quantification of this key biomarker, paving the way for further discoveries in areas such as allergy, inflammation, and neuroscience. This guide provides a foundational understanding and practical methodologies for the study of this important molecule.

References

- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mabtech.com [mabtech.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to Tetranor-PGDM: A Key Biomarker in Asthma and Respiratory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator derived from the cyclooxygenase (COX) pathway of arachidonic acid metabolism. It plays a pivotal role in the pathophysiology of various inflammatory conditions, particularly allergic asthma and other respiratory diseases.[1][2] However, the intrinsic instability and short half-life of PGD2 in biological systems present significant challenges for its direct measurement. This guide focuses on 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-prostaglandin D metabolite (tetranor-PGDM), the major urinary metabolite of PGD2.[1][3] Tetranor-PGDM is chemically stable and abundant in urine, making it a reliable and non-invasive biomarker for assessing systemic PGD2 biosynthesis in both clinical and preclinical research.[1][3][4] This document provides an in-depth overview of the biosynthesis of tetranor-PGDM, its role in respiratory diseases, quantitative data from relevant studies, and detailed experimental protocols for its measurement. It also addresses tetranor-PGDM lactone, a closed-ring form of the metabolite.[5]

The PGD2 Biosynthesis and Metabolism Pathway

The generation of tetranor-PGDM is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

-

Arachidonic Acid to PGH2 : Cytosolic phospholipase A2 (cPLA₂) releases arachidonic acid from membrane phospholipids.[2] The cyclooxygenase enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[1]

-

PGH2 to PGD2 : PGH2 is subsequently isomerized to PGD2 by two distinct prostaglandin D synthases (PGDS): the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS).[3] H-PGDS is primarily found in immune cells such as mast cells, eosinophils, and Th2 cells, which are key players in allergic inflammation.

-

PGD2 Metabolism to Tetranor-PGDM : PGD2 is rapidly metabolized in the body through a series of enzymatic reactions, leading to the formation of several metabolites. Among these, tetranor-PGDM has been identified as a major, abundant, and stable end-product excreted in the urine.[1][3] Studies in both mice and humans have confirmed that urinary tetranor-PGDM levels accurately reflect the systemic production of PGD2.[3]

Role in Asthma and Allergic Inflammation

PGD2 is a potent mediator of allergic inflammation, primarily through the activation of its receptors, DP1 and DP2 (also known as CRTH2). Mast cells, when activated, are the most significant source of PGD2 in the context of allergic reactions.[6][7]

-

Mast Cell Activation : In allergic individuals, allergens cross-link IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells.[7][8] This event triggers mast cell degranulation and the rapid release of pre-formed mediators (e.g., histamine) and the de novo synthesis of lipid mediators, including a substantial amount of PGD2.[7][8]

-

Recruitment of Inflammatory Cells : PGD2, acting via the DP2/CRTH2 receptor, is a powerful chemoattractant for key effector cells in the allergic cascade, including eosinophils, basophils, and Th2 lymphocytes.[9] This recruitment amplifies the inflammatory response in the airways, contributing to the characteristic features of asthma.

-

Clinical Significance : Studies have consistently shown that urinary levels of tetranor-PGDM are significantly elevated in patients with asthma, particularly in those with aspirin-intolerant asthma (also known as aspirin-exacerbated respiratory disease, AERD).[10][11] During reactions in AERD patients, urinary concentrations of tetranor-PGDM increase significantly, highlighting the role of mast cell activation in this condition.[6] Its use as a biomarker can, therefore, aid in the diagnosis and monitoring of these diseases.[10]

Role in Other Respiratory Diseases

The utility of tetranor-PGDM as a biomarker extends beyond asthma. A study involving patients with Chronic Obstructive Pulmonary Disease (COPD) found significantly higher urinary levels of tetranor-PGDM compared to healthy non-smoking volunteers.[12] This suggests that PGD2-mediated inflammatory pathways may also contribute to the pathogenesis of COPD and that tetranor-PGDM could serve as a valuable biomarker for assessing inflammatory status in a broader range of respiratory diseases.[12]

Quantitative Data Summary

The quantification of tetranor-PGDM provides valuable data for clinical and research applications. The tables below summarize the performance of common analytical methods and reported concentrations in different populations.

Table 1: Performance Characteristics of Tetranor-PGDM Analytical Methods

| Parameter | Monoclonal Antibody-Based EIA[10][13] | Online SPE-LC-MS/MS[12] |

|---|---|---|

| Limit of Detection (LOD) | 0.0498 ng/mL | Not explicitly stated |

| Range of Quantitation (ROQ) | 0.252 to 20.2 ng/mL | 0.2 to 40 ng/mL |

| Intra-assay Precision (%CV) | 3.9% to 6.0% | < 15% |

| Inter-assay Precision (%CV) | 5.7% to 10.4% | < 15% |

| Sample Type | Urine | Urine |

| Throughput | High | High |

Table 2: Reported Urinary Concentrations of Tetranor-PGDM

| Condition | Reported Concentration / Finding | Reference |

|---|---|---|

| Aspirin-Intolerant Asthma | Significant increase during AIA reaction | [6] |

| COPD | Significantly higher than non-smoking healthy volunteers | [12] |

| Duchenne Muscular Dystrophy | 9.7 ng/mg Creatinine |[10] |

Experimental Protocols

Accurate measurement of tetranor-PGDM is crucial for its application as a biomarker. The following section details established protocols for its quantification from urine samples.

Protocol 1: Quantification by Monoclonal Antibody-Based Enzyme Immunoassay (EIA)

This method provides a high-throughput and sensitive option for quantification. The protocol involves sample purification followed by a competitive immunoassay.

A. Sample Preparation: Solid-Phase Extraction (SPE) [10]

-

Dilution : Dilute 0.4 mL of the urine sample to 0.8 mL with 0.1% (v/v) formic acid.

-

Cartridge Conditioning : Precondition an SPE cartridge (e.g., Waters HLB μElution plate) with 200 μL of acetonitrile, followed by 200 μL of distilled water.

-

Sample Loading : Apply the diluted urine sample to the conditioned SPE cartridge.

-

Washing : Wash the cartridge sequentially with 200 μL of distilled water and 200 μL of hexane to remove impurities.

-

Elution : Elute the lipid fraction containing tetranor-PGDM with 50 μL of acetonitrile.

-

Drying : Collect the eluate and dry it completely in vacuo.

-

Reconstitution : Reconstitute the dried extract in an appropriate assay buffer for use in the EIA.

B. Competitive EIA Procedure [10]

-

Antibody Coating : Add the specific anti-tetranor-PGDM monoclonal antibody to a pre-coated (e.g., Goat Anti-Mouse IgG) 96-well plate and incubate for 1 hour.

-

Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Competitive Binding : Add the prepared urine samples and a standard curve of known tetranor-PGDM concentrations to the wells. Then, add a fixed amount of tetranor-PGDM linked to an enzyme tracer (e.g., acetylcholinesterase). Incubate overnight to allow competition between the sample/standard tetranor-PGDM and the tracer-linked tetranor-PGDM for antibody binding sites.

-

Washing : Wash the plate three times to remove unbound reagents.

-

Development : Add a substrate solution (e.g., Ellman's reagent) and incubate for 1 hour to allow color development. The intensity of the color is inversely proportional to the amount of tetranor-PGDM in the sample.

-

Measurement : Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Quantification : Calculate the concentration of tetranor-PGDM in the samples by comparing their absorbance values to the standard curve.

Protocol 2: Quantification by Online SPE-LC-MS/MS

This method offers high specificity, accuracy, and throughput by integrating sample cleanup and analysis into a single automated system.[12]

A. System Configuration

-

A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

An online SPE system with appropriate trapping and analytical columns.

-

Deuterated tetranor-PGDM (tetranor-PGDM-d6) is recommended as an internal standard for accurate quantification.[5]

B. General Procedure [12]

-

Sample Preparation : Centrifuge urine samples to remove particulates. Add the internal standard (tetranor-PGDM-d6) to all samples, standards, and quality controls.

-

Injection : Inject the prepared sample into the online SPE-LC-MS/MS system.

-

Online SPE (Trap/Load Phase) : The sample is loaded onto a trapping column. Interfering substances are washed to waste while the analyte of interest (tetranor-PGDM) and the internal standard are retained.

-

Elution and LC Separation (Elute Phase) : The valve is switched, and the mobile phase back-flushes the retained analytes from the trapping column onto the analytical column for chromatographic separation.

-

MS/MS Detection : The separated analytes are ionized (typically via electrospray ionization) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both tetranor-PGDM and its deuterated internal standard are monitored.

-

Quantification : The concentration of tetranor-PGDM is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Conclusion

Tetranor-PGDM has been firmly established as a reliable, non-invasive, and abundant urinary biomarker that directly reflects the systemic biosynthesis of PGD2. Its measurement provides invaluable insight into the activation of inflammatory pathways central to asthma and other respiratory diseases, particularly those involving mast cells. The significant elevation of urinary tetranor-PGDM in conditions like aspirin-exacerbated respiratory disease and COPD underscores its potential as a diagnostic and monitoring tool. For researchers and drug development professionals, assays for tetranor-PGDM represent a robust method for stratifying patients, assessing disease activity, and evaluating the pharmacodynamic effects of novel therapeutics targeting the PGD2 pathway and other inflammatory cascades. Future research will likely focus on standardizing clinical cut-off values and incorporating tetranor-PGDM into multi-biomarker panels for a more comprehensive endotyping of respiratory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Prostaglandins in Allergic Lung Inflammation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Secretory and Membrane-Associated Biomarkers of Mast Cell Activation and Proliferation [mdpi.com]

- 8. Different activation signals induce distinct mast cell degranulation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urinary tetranor-PGDM concentrations in aspirin-intolerant asthma and anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unraveling the Role of Tetranor-PGDM Lactone in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2), a key lipid mediator derived from arachidonic acid, and its metabolites are pivotal in a spectrum of physiological and pathological processes, including cardiovascular homeostasis and disease. Among these metabolites, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (Tetranor-PGDM) has been established as a primary, abundant urinary biomarker of systemic PGD2 production.[1][2][3][4][5] This technical guide delves into the function of its lactonized form, Tetranor-PGDM lactone, within the realm of cardiovascular research. While direct investigation into the specific biological activities of this compound is in its nascent stages, this document synthesizes the current understanding of its precursor, Tetranor-PGDM, and the broader family of PGD2 metabolites to illuminate its potential significance and to provide a framework for future research. We will explore the known signaling pathways of PGD2 metabolites, detail relevant experimental protocols for their study, and present quantitative data to offer a comprehensive resource for professionals in the field.

Introduction: The Prostaglandin D2 Axis in Cardiovascular Health

Prostaglandin D2 (PGD2) is a cyclooxygenase (COX) product of arachidonic acid that modulates a variety of biological functions, including vascular tone, platelet aggregation, and leukocyte activity.[1][2][3] Its role in the cardiovascular system is complex, with both protective and pathological implications. PGD2 signaling is primarily mediated through two G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The downstream effects of PGD2 are context-dependent and contribute to conditions ranging from vasodilation to promoting inflammatory responses in atherosclerosis.[6]

The in vivo instability of PGD2 necessitates the monitoring of its metabolites to accurately gauge its systemic production and activity. Tetranor-PGDM is a major urinary metabolite of PGD2, and its levels are considered a reliable index of endogenous PGD2 synthesis.[4][5] this compound is a stable, cyclized form of Tetranor-PGDM.[6] While the direct biological functions of this lactone are not yet fully elucidated, its chemical nature suggests it may represent a stable, terminal metabolite or potentially possess unique biological activities that warrant investigation.

Biosynthesis and Metabolism of PGD2 and its Derivatives

The formation of Tetranor-PGDM and its lactone is the culmination of a multi-step enzymatic and non-enzymatic cascade originating from arachidonic acid. Understanding this pathway is critical for interpreting the significance of this compound in biological samples.

References

- 1. ahajournals.org [ahajournals.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preliminary Studies on Tetranor-PGDM Lactone in Immunology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-PGDM lactone, a metabolite of prostaglandin D2 (PGD2), has been identified primarily as a urinary biomarker reflecting the in vivo biosynthesis of its parent compound. While the immunological roles of PGD2 are multifaceted, influencing both pro- and anti-inflammatory pathways, direct preliminary studies on the specific immunological activities of this compound are notably scarce in current scientific literature. This technical guide synthesizes the available information on Tetranor-PGDM as a proxy for PGD2 activity, outlines general experimental protocols for studying related compounds in immunology, and presents hypothetical signaling pathways and workflows to guide future research into the potential immunomodulatory role of this compound.

Introduction: The Prostaglandin D2 Axis and its Metabolites

Prostaglandin D2 (PGD2) is a key lipid mediator derived from the cyclooxygenase (COX) pathway of arachidonic acid metabolism. It exerts a wide range of biological effects by activating D prostanoid receptors, modulating vascular and platelet function, and influencing leukocyte activity.[1] PGD2 has been implicated in both the initiation and resolution of inflammatory processes.[1]

Tetranor-PGDM is an abundant urinary metabolite of PGD2, and its levels are used to reflect the systemic biosynthesis of PGD2 in both mice and humans.[1][2] this compound is a closed, lactonized form of Tetranor-PGDM.[1] While its formation in biological samples has not been extensively evaluated, it is available as a chemical standard for research purposes.[1] To date, the majority of research has focused on correlating the parent compound, Tetranor-PGDM, with inflammatory states, rather than investigating the intrinsic biological activity of the lactone form.

Quantitative Data on Tetranor-PGDM in Inflammatory States

Direct quantitative data on the immunological effects of this compound is not currently available in published studies. However, studies on its parent metabolite, Tetranor-PGDM, demonstrate its elevation in response to inflammatory stimuli, indicating a potential link to immune activation.

| Condition | Analyte | Sample Type | Observation | Citation |

| Systemic Inflammation (induced by bacterial lipopolysaccharide) | Tetranor-PGDM | Human Urine | Coordinated elevation with the pyrexial and systemic inflammatory response, followed by a decrease during the resolution phase. | [1] |

| Niacin-induced Flushing | Tetranor-PGDM | Human Urine | Increased levels coincident with facial flushing, a response mediated by prostaglandins. | [1] |

Biosynthesis and Metabolism of PGD2 to Tetranor-PGDM

The formation of Tetranor-PGDM is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

Caption: Biosynthetic pathway of this compound.

Hypothetical Signaling Pathways for Immunomodulation

While no signaling pathways have been directly attributed to this compound, we can speculate on potential interactions based on the known mechanisms of other lipid mediators and lactones in immune cells. Future research could investigate whether this compound can modulate key inflammatory signaling cascades such as NF-κB and MAPK.

Caption: Hypothetical modulation of inflammatory pathways.

Experimental Protocols for Future Research

To elucidate the potential immunological functions of this compound, a series of in vitro experiments using primary immune cells or cell lines (e.g., macrophages, lymphocytes) would be necessary.

General Workflow for In Vitro Immune Cell Stimulation

The following diagram outlines a general workflow for assessing the impact of this compound on immune cell responses.

Caption: Experimental workflow for in vitro studies.

Key Experimental Assays

-

Cell Viability and Proliferation Assays:

-

Method: MTT, WST-1, or CFSE dilution assays.

-

Purpose: To determine if this compound has cytotoxic or cytostatic effects on immune cells.

-

-

Cytokine and Chemokine Production:

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead array (Luminex).

-

Protocol:

-

Seed immune cells (e.g., murine macrophages like RAW 264.7 or primary human peripheral blood mononuclear cells) in 96-well plates.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate cells with an inflammatory agent (e.g., 100 ng/mL LPS for macrophages).

-

Incubate for 12-24 hours.

-

Collect supernatant and measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the chosen ELISA kit.

-

-

-

Signaling Pathway Analysis:

-

Method: Western blotting or phospho-flow cytometry.

-

Protocol:

-

Culture immune cells to a sufficient density.

-

Treat with this compound for a range of time points (e.g., 15, 30, 60 minutes).

-

Lyse cells and collect protein extracts.

-

Perform SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against key signaling proteins (e.g., phospho-p65 for NF-κB activation, phospho-p38 for MAPK pathway).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Conclusion and Future Directions

The study of this compound in immunology is in its infancy. While its parent compound, Tetranor-PGDM, is a well-established biomarker for PGD2-related inflammation, the direct biological activities of the lactone form remain uninvestigated. The preliminary framework provided in this guide is intended to serve as a foundation for future research. Key questions to be addressed include:

-

Does this compound possess intrinsic anti- or pro-inflammatory properties?

-

Does it interact with known prostanoid receptors or have novel cellular targets?

-

Can it modulate key inflammatory signaling pathways such as NF-κB and MAPK?

-

What is the physiological relevance of the lactonization of Tetranor-PGDM?

Answering these questions through rigorous experimental investigation will be crucial to understanding the full scope of the PGD2 metabolic pathway in immune regulation and its potential for therapeutic intervention.

References

The Role of Tetranor-PGDM Lactone's Precursors in Inflammatory Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator derived from the cyclooxygenase (COX) pathway of arachidonic acid metabolism. It plays a complex and often dual role in the intricate signaling networks of inflammation and immunity. The biological effects of PGD2 are mediated through its interaction with two distinct G protein-coupled receptors: the DP1 receptor, which is associated with vasodilation and the inhibition of platelet aggregation, and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2), which is primarily involved in pro-inflammatory responses, including the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][2]

The in vivo activity of PGD2 is transient, as it is rapidly metabolized into a series of downstream products. One of the most abundant urinary metabolites of PGD2 is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-PGDM.[3] Due to its stability and abundance, tetranor-PGDM has emerged as a reliable biomarker for monitoring in vivo PGD2 production in various inflammatory conditions, including asthma, allergic reactions, and systemic mastocytosis.[4][5] Tetranor-PGDM can exist in a closed lactone form, referred to as Tetranor-PGDM lactone. While the inflammatory roles of PGD2 and the utility of tetranor-PGDM as a biomarker are well-documented, the specific biological activities and the involvement of this compound in inflammatory pathways remain an area of active investigation. To date, the formation of this compound in biological samples has not been fully evaluated.[6]

This technical guide provides an in-depth overview of the PGD2 metabolic pathway in the context of inflammation, with a focus on its major metabolite, tetranor-PGDM, and its lactone derivative. We will summarize the current understanding of the signaling pathways, present available quantitative data, and detail relevant experimental protocols to facilitate further research in this area.

The Prostaglandin D2 Synthesis and Signaling Pathway

The synthesis of PGD2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2). PGH2 is subsequently isomerized to PGD2 by two distinct PGD synthases: the hematopoietic PGD synthase (H-PGDS) and the lipocalin-type PGD synthase (L-PGDS).[7]

The biological effects of PGD2 are dictated by its binding to either the DP1 or DP2 (CRTH2) receptor on target cells. Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which is associated with anti-inflammatory effects such as vasodilation and inhibition of immune cell activation.[1] In contrast, activation of the DP2 receptor leads to a decrease in cAMP and an increase in intracellular calcium, promoting pro-inflammatory responses like chemotaxis and cytokine release from immune cells.[8]

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 3. Lipopolysaccharide induces proinflammatory cytokines and chemokines in experimental otitis media through the prostaglandin D2 receptor (DP)-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - On the role of PGD2 metabolites as markers of mast cell activation in asthma - Karolinska Institutet - Figshare [openarchive.ki.se]

- 5. researchers.mq.edu.au [researchers.mq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bjbms.org [bjbms.org]

Methodological & Application

Application Notes and Protocols for the Measurement of Tetranor-PGDM Lactone in Urine Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetranor-prostaglandin D metabolite (Tetranor-PGDM) is a major urinary metabolite of prostaglandin D2 (PGD2). As PGD2 is a key mediator released during mast cell activation, the quantification of Tetranor-PGDM in urine serves as a critical biomarker for monitoring mast cell activity in various physiological and pathological states, including allergic reactions, mastocytosis, and other inflammatory diseases.[1][2] This document provides detailed protocols for the two primary methods used to measure Tetranor-PGDM in urine samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: Quantification of Urinary Tetranor-PGDM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules like Tetranor-PGDM due to its high sensitivity and specificity.[3][4] The following protocol outlines a typical workflow for this analysis.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Acidification: Acidify 0.4 mL of human or mouse urine to a pH of approximately 3 by adding 1 mol/L HCl.[5] Dilute the sample with water to a final volume of 1 mL.[5]

-

Internal Standard Spiking: Add an internal standard, such as d6-tetranor-PGDM, to the acidified urine sample at a final concentration of 5 ng.[5] The use of a deuterated internal standard is crucial for accurate quantification.[6]

-

SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Sep-Pak Vac 3 cc) by washing with an appropriate solvent, typically methanol followed by water.[5]

-

Sample Loading: Load the acidified and spiked urine sample onto the conditioned SPE cartridge.[5]

-

Washing: Wash the cartridge to remove interfering substances. A common wash sequence includes water followed by a non-polar solvent like hexane.[7]

-

Elution: Elute the analyte of interest using an organic solvent such as acetonitrile.[7]

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as the initial mobile phase.

2. LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A gradient elution is performed using two solvents, typically water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile or methanol with formic acid (Solvent B).[5]

-

Gradient Program: A representative gradient starts with a low percentage of Solvent B (e.g., 5-30%) for the initial 10 minutes, followed by a rapid increase to a high percentage (e.g., 95%) to elute any remaining compounds.[5]

-

Flow Rate: A typical flow rate is 0.4 mL/min.[5]